5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO3/c15-14(16,17)9-3-1-8(2-4-9)6-19-7-10(18)5-11(12(19)20)13(21)22/h1-5,7H,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXXTAMVMJKHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the reaction of 2-iodo-5-(trifluoromethyl)pyridine with a suitable benzylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the benzyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid
- Molecular Formula: C₁₄H₉F₃INO₃
- Molecular Weight : 423.13 g/mol
- CAS Number : 937604-36-9
- Structural Features: The compound features a pyridinecarboxylic acid backbone substituted with iodine at position 5, a ketone group at position 2, and a 4-(trifluoromethyl)benzyl group at position 1.
Comparison with Structural Analogs
Chloro-Substituted Analog: 5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic Acid
Key Differences :
Functional Implications :
- Electron Effects : Chlorine’s electronegativity (3.0) versus iodine’s (2.7) may alter electronic distribution, affecting binding affinity in biological targets.
- Steric Impact: The smaller van der Waals radius of chlorine (0.79 Å vs.
- Applications : Chlorinated analogs are often intermediates in agrochemicals (e.g., herbicides) due to their stability and cost-effectiveness.
Pyridinecarboxylic Acid Derivatives in Agrochemicals
Compounds like fluazifop and haloxyfop share the pyridinecarboxylic acid core but differ in substituents and applications:
Structural and Functional Insights :
- Trifluoromethyl Group : Common in agrochemicals for enhancing membrane permeability and resistance to degradation .
- Iodine vs. Chlorine : Iodine’s larger size may hinder diffusion in biological systems but offers utility in radiolabeling or cross-coupling reactions.
- Phenoxy Additions: Fluazifop and haloxyfop include phenoxypropanoic acid chains, which are critical for herbicidal activity via acetyl-CoA carboxylase inhibition .
Biological Activity
5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (often referred to as the compound ) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 437.16 g/mol. Its structure features a pyridine ring substituted with various functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.16 g/mol |
| Melting Point | 134–136 °C |
| CAS Number | 937602-50-1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of the compound, particularly against Staphylococcus aureus. In a study published in PubMed, the compound demonstrated potent antibacterial activity with an IC50 value of 0.97 nM against the dihydrofolate reductase (DHFR) enzyme of S. aureus, which is crucial for bacterial growth and survival . This suggests that the compound could serve as a potential lead for developing new antibiotics, especially in light of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of compounds. The incorporation of the trifluoromethyl group appears to enhance lipophilicity and bioavailability, which may contribute to increased potency against bacterial targets. The iodide substitution also plays a role in modulating electronic properties, potentially affecting binding affinity to biological targets .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- In Vivo Safety Profile :
-
Mechanism of Action :
- The mechanism by which this compound exerts its antibacterial effects involves direct inhibition of DHFR, which is essential for folate metabolism in bacteria. This pathway is crucial as it is not only vital for bacterial growth but also presents a target that can be exploited without affecting human cells .
Q & A
Q. What synthetic methodologies are typically employed for preparing 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid?
Answer: The compound can be synthesized via two primary routes:
- One-pot multicomponent reactions : Utilize a base-catalyzed cyclocondensation of precursors (e.g., aldehydes, amines, and iodinated pyridine derivatives) under reflux conditions. For example, similar pyridinecarboxylic acid derivatives have been synthesized using microwave-assisted methods to enhance yield and reduce reaction time .
- Stepwise alkylation and iodination : First, introduce the trifluoromethylbenzyl group via nucleophilic substitution, followed by regioselective iodination at the 5-position using iodine monochloride (ICl) in acetic acid .
Q. Key Considerations :
- Purity of intermediates (monitored via TLC/HPLC).
- Use of anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm regiochemistry of iodination and benzyl substitution. The deshielding effect of the trifluoromethyl group (~δ 120-130 ppm in ¹³C NMR) is a key diagnostic .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns indicative of iodine.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for polymorph identification .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios.
Advanced Research Questions
Q. How can researchers optimize iodination efficiency while minimizing side reactions?
Answer: Iodination at the 5-position often competes with over-iodination or oxidation of the pyridinone ring. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to direct iodination regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity.
- Temperature Control : Maintain 0–25°C to suppress side reactions (e.g., ring-opening).
Data Contradiction Example :
Conflicting yields (40–75%) in literature may arise from trace moisture or variable iodine stoichiometry. Replicate reactions under strictly anhydrous conditions and compare with published protocols .
Q. How do electronic effects of the trifluoromethyl and iodo substituents influence reactivity?
Answer:
- Trifluoromethyl Group :
- Strong electron-withdrawing effect stabilizes the pyridinone ring, reducing susceptibility to nucleophilic attack.
- Enhances lipophilicity, making the compound a candidate for membrane permeability studies .
- Iodo Substituent :
Q. Experimental Validation :
- Compare reaction rates of iodinated vs. non-iodinated analogs in coupling reactions.
- Computational modeling (DFT) to map electron density distribution .
Q. How can researchers resolve discrepancies in reported biological activity data?
Answer: Contradictions in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Purity Variability : Impurities >5% skew IC₅₀ values. Use preparative HPLC to isolate batches of ≥98% purity .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).
- Metabolite Interference : Conduct stability studies (e.g., LC-MS) to rule out degradation during assays .
Methodological Comparison Table
Safety and Handling Considerations
- Iodinated Compounds : Handle in fume hoods; avoid prolonged skin contact (risk of thyroid disruption). Use KI-starch paper to detect iodine vapor leaks .
- Trifluoromethyl Group Stability : Store under inert gas (N₂/Ar) to prevent hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
